molecular formula C22H18BrCl2N3O3S B297606 N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide

N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide

Cat. No. B297606
M. Wt: 555.3 g/mol
InChI Key: ZFCPXJQRNWUSQZ-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, it inhibits the activity of cyclin-dependent kinases and downregulates the expression of anti-apoptotic proteins. In diabetes, it activates the AMP-activated protein kinase pathway and enhances glucose uptake in skeletal muscle cells. In inflammation, it inhibits the activation of nuclear factor-kappa B and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide vary depending on the disease being studied. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes, it improves insulin sensitivity and reduces blood glucose levels, leading to better glycemic control. In inflammation, it reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide in lab experiments include its ability to inhibit various enzymes and signaling pathways, making it a potential therapeutic agent for various diseases. However, its limitations include its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

For N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide include further research into its potential therapeutic applications, as well as the development of more effective synthesis methods and formulations for in vivo administration. Additionally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 2-(3-bromobenzylidene)hydrazine. This intermediate is then reacted with N-benzyl-2,5-dichlorobenzenesulfonamide and ethyl acetoacetate to form the final product.

Scientific Research Applications

N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines.

properties

Product Name

N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide

Molecular Formula

C22H18BrCl2N3O3S

Molecular Weight

555.3 g/mol

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H18BrCl2N3O3S/c23-18-8-4-7-17(11-18)13-26-27-22(29)15-28(14-16-5-2-1-3-6-16)32(30,31)21-12-19(24)9-10-20(21)25/h1-13H,14-15H2,(H,27,29)/b26-13+

InChI Key

ZFCPXJQRNWUSQZ-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC(=CC=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC(=CC=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC(=CC=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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